Bicyclo[2.1.1]hexane-2-carbaldehyde
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Overview
Description
Bicyclo[2.1.1]hexane-2-carbaldehyde is a unique bicyclic compound characterized by its rigid, three-dimensional structure. This compound is part of the bicyclo[2.1.1]hexane family, which has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring fused with a three-membered ring, with an aldehyde functional group attached to the second carbon of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-2-carbaldehyde typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient construction of the bicyclic framework . Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve the use of specialized photochemical reactors or continuous flow systems to ensure consistent and scalable synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive, allowing for a wide range of transformations.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to a primary alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bicyclic framework can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the bicyclo[2.1.1]hexane framework .
Scientific Research Applications
Bicyclo[2.1.1]hexane-2-carbaldehyde has found applications in several scientific research areas:
Mechanism of Action
The mechanism by which bicyclo[2.1.1]hexane-2-carbaldehyde exerts its effects is largely dependent on its structural rigidity and functional groups. The aldehyde group can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is often exploited in the design of inhibitors or activators for specific enzymes or receptors. The bicyclic framework provides a stable and rigid scaffold that can enhance the binding affinity and selectivity of the compound for its molecular targets .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry and materials science.
Spiro-bicyclo[2.1.1]hexanes: These compounds feature a spiro linkage, adding another dimension to their structural diversity.
Uniqueness: Bicyclo[2.1.1]hexane-2-carbaldehyde stands out due to its specific combination of a rigid bicyclic framework and a reactive aldehyde group. This combination allows for unique reactivity patterns and applications that are not easily achievable with other similar compounds .
Biological Activity
Bicyclo[2.1.1]hexane-2-carbaldehyde is an intriguing compound in medicinal chemistry, primarily due to its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and implications in drug design, supported by relevant data and case studies.
This compound is characterized by its bicyclic structure, which can influence its reactivity and interactions with biological macromolecules. The aldehyde functional group is particularly reactive, allowing for various chemical transformations such as:
- Oxidation : Converts the aldehyde to a carboxylic acid using agents like potassium permanganate.
- Reduction : Converts the aldehyde to a primary alcohol using reducing agents like sodium borohydride.
- Substitution Reactions : The carbonyl carbon can react with nucleophiles to form diverse substituted products.
These reactions enable the compound to serve as a versatile building block in organic synthesis and medicinal chemistry .
The biological activity of this compound primarily arises from its ability to interact with biological macromolecules through nucleophilic addition and condensation reactions. This interaction can lead to:
- Alterations in enzyme activity
- Modifications in receptor binding
- Changes in pharmacokinetic properties of drug candidates
The compound's three-dimensional structure allows it to act as a bioisostere for aromatic compounds, potentially enhancing the solubility and bioavailability of drugs .
In Vitro Studies
Recent studies have validated the biological activity of bicyclo[2.1.1]hexane derivatives as saturated bioisosteres of ortho-substituted benzene rings. These derivatives have shown promising results in various assays:
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Boscalid | Antifungal | 11 | |
Bixafen | Antifungal | 30 | |
Fluxapyroxad | Antifungal | 25 |
In these cases, replacing the ortho-benzene ring with bicyclo[2.1.1]hexane resulted in significant changes in solubility and metabolic stability, which are critical factors in drug design.
Case Studies
- Fungicides : Bicyclo[2.1.1]hexane derivatives have been incorporated into fungicides such as boscalid and bixafen, leading to enhanced solubility and activity compared to their parent compounds .
- Antibacterial Agents : The incorporation of bicyclo[2.1.1]hexane into antibacterial agents has also been explored, demonstrating improved pharmacological profiles through structural modifications .
Implications for Drug Design
The unique properties of this compound highlight its potential as a scaffold for developing new pharmaceuticals:
- Enhanced Solubility : The structural modification can improve water solubility, which is often a limiting factor in drug formulation.
- Reduced Lipophilicity : Replacement of aromatic rings with bicyclic structures can decrease lipophilicity without compromising efficacy, leading to better absorption and distribution profiles .
Properties
Molecular Formula |
C7H10O |
---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C7H10O/c8-4-7-3-5-1-6(7)2-5/h4-7H,1-3H2 |
InChI Key |
PHWPVWYYCRDHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)C=O |
Origin of Product |
United States |
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